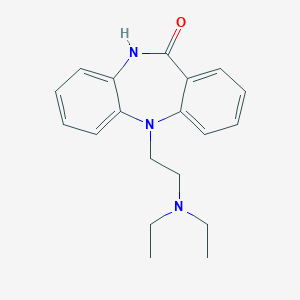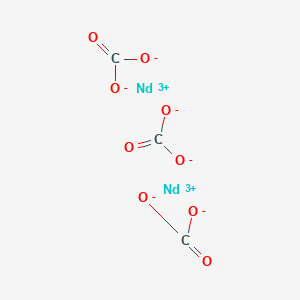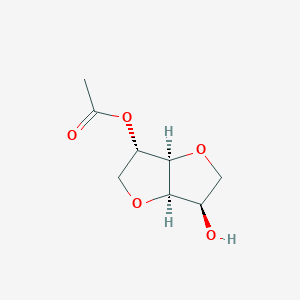
Isosorbide-2-acétate
Vue d'ensemble
Description
1,4:3,6-Dianhydro-D-glucitol 2-acetate, also known as Acetosyringone, is a naturally occurring phenolic compound found in plants. It is a white, crystalline solid with a molecular weight of 240.25 g/mol and a melting point of 95-97 °C. Acetosyringone has been found to play a role in plant development and defense mechanisms. It is also used in laboratory research for its ability to induce gene expression and cell wall modification in plants.
Applications De Recherche Scientifique
Synthèse de polyéthers biosourcés
L'isosorbide-2-acétate est utilisé dans la synthèse d'isosorbide mono-époxydes régiosomères. Ces mono-époxydes sont des blocs de construction prometteurs pour des polymères biosourcés bien définis. La polymérisation par ouverture de cycle anionique de monomères à terminaison méthoxy produit des polyéthers linéaires liés à des unités isosorbide .
Production de polymères de condensation à haute performance
L'this compound a été largement considéré comme une alternative biosourcée potentielle dans divers polymères de condensation à haute performance tels que les polycarbonates, les polyesters et les polyuréthanes .
Création de réseaux époxy
L'éther diglycidylique d'isosorbide, un composé similaire à l'this compound, a été largement utilisé dans la formation de différents réseaux époxy, y compris des hydrogels et des résines avec des amines à base d'isosorbide .
Applications médicales
L'this compound a été étudié et a trouvé une utilisation dans l'industrie médicale . Par exemple, le dinitrate d'isosorbide 3,6, un dérivé de l'isosorbide, est un agent pharmaceutique important, biologiquement actif et est largement utilisé dans la prévention et le traitement des maladies cardiaques telles que l'angine de poitrine .
Industrie cosmétique
L'this compound et ses dérivés ont été utilisés comme solvants spéciaux dans les industries pharmaceutique et cosmétique .
Synthèse de dérivés d'isosorbide
L'this compound offre une possibilité d'introduire des groupes supplémentaires via leurs fonctions amino et peut ainsi fournir l'accès à de nouveaux dérivés d'isosorbide qui peuvent être criblés pour leur activité biologique .
Mécanisme D'action
Target of Action
Isosorbide-2-acetate, also known as 1,4:3,6-Dianhydro-D-glucitol 2-acetate, is a derivative of isosorbide, which is an organic nitrate with vasodilating properties . The primary targets of isosorbide and its derivatives are the smooth muscles of both arteries and veins, predominantly veins . The compound’s action on these targets helps reduce cardiac preload .
Mode of Action
Isosorbide-2-acetate, like other organic nitrates, acts as a prodrug for nitric oxide (NO), which is a potent vasodilator gas . The compound is metabolized to release NO, which then interacts with its targets to mediate the therapeutic action of isosorbide-2-acetate . This interaction results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .
Biochemical Pathways
The biochemical pathways affected by isosorbide-2-acetate are primarily related to vasodilation and the regulation of blood pressure . The release of NO from the compound activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) in smooth muscle cells . This increase in cGMP then leads to the relaxation of smooth muscle cells, resulting in vasodilation .
Result of Action
The primary molecular and cellular effects of isosorbide-2-acetate’s action are the relaxation of vascular smooth muscle and the dilation of peripheral arteries and veins . These effects lead to a decrease in venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure . This can help in the management of conditions such as angina pectoris and congestive heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of isosorbide-2-acetate. For instance, factors such as pH and temperature could potentially affect the stability of the compound and its ability to release NO . Additionally, the presence of other medications or substances could potentially impact the compound’s absorption and metabolism, thereby affecting its efficacy . .
Orientations Futures
1,4:3,6-Dianhydro-D-glucitol is a greener ingredient widely used as a monomer and building block for a variety of polymers and functional materials, for medical and pharmaceutical applications . It is also used as a fuel or fuel additive . Future applications include the preparation of renewable polyesters for coating applications , synthesis of isosorbide esters as renewable alternatives to phthalate plasticizers , and synthesis of biodegradable porous polyurethane scaffolds for tissue repair and regeneration .
Analyse Biochimique
Biochemical Properties
Isosorbide-2-acetate plays a role in biochemical reactions, particularly as an intermediate in the synthesis of isosorbide-5-mononitrate . It interacts with enzymes such as lipase from Pseudomonas fluorescens in its synthesis . The nature of these interactions involves the enzymatic hydrolysis or alcoholysis of isosorbide-2,5-diacetate .
Cellular Effects
The cellular effects of Isosorbide-2-acetate are not well-studied. Its derivative, isosorbide, has been found to influence cell function. For instance, isosorbide reduces intraocular pressure through its effects on ocular blood vessels . While in the blood, isosorbide promotes redistribution of water toward the circulation, promoting the excretion of urine .
Molecular Mechanism
It is known that the synthesis of Isosorbide-2-acetate involves dissolving isosorbide-2,5-diacetate in acetone and n-heptanol, followed by the addition of lipase from Pseudomonas fluorescens . The mixture is stirred at room temperature for 2 days, after which the enzyme is removed by filtration .
Temporal Effects in Laboratory Settings
It is known that the synthesis of Isosorbide-2-acetate through enzymatic hydrolysis or alcoholysis yields a colorless crystalline substance with a melting point of 75°-76°C .
Metabolic Pathways
Isosorbide-2-acetate is involved in metabolic pathways related to the synthesis of isosorbide-5-mononitrate . This process involves the interaction of Isosorbide-2-acetate with enzymes such as lipase from Pseudomonas fluorescens .
Transport and Distribution
It is known that the compound can be synthesized within cells through enzymatic processes .
Subcellular Localization
Given its role as an intermediate in the synthesis of isosorbide-5-mononitrate, it is likely that it is localized in areas of the cell where this synthesis occurs .
Propriétés
IUPAC Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4(9)13-6-3-12-7-5(10)2-11-8(6)7/h5-8,10H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQMWUAFHPXOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC2C1OCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926734 | |
| Record name | 2-O-Acetyl-1,4:3,6-dianhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13042-39-2 | |
| Record name | 1,4:3,6-Dianhydro-D-glucitol 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Acetyl-1,4:3,6-dianhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the regioselectivity achieved in the enzymatic synthesis of Isosorbide-2-acetate?
A1: The enzymatic synthesis of Isosorbide-2-acetate utilizes immobilized lipase, exhibiting remarkable regioselectivity favoring the 2-acetate isomer over the 5-acetate isomer [, ]. This selectivity is crucial because it simplifies the subsequent synthesis of Isosorbide-5-mononitrate, a valuable pharmaceutical compound. By achieving high regioselectivity (>99.5% d.e.), the need for complex and costly separation techniques is minimized, enhancing the efficiency and cost-effectiveness of the overall process [].
Q2: What are the advantages of using an enzymatic approach for the synthesis of Isosorbide-2-acetate compared to traditional chemical methods?
A2: The enzymatic synthesis of Isosorbide-2-acetate, utilizing immobilized lipase like Novozym 435 or lipase PS IM, offers several advantages over traditional chemical methods [, ]. Firstly, the enzymatic process proceeds under milder reaction conditions, reducing the formation of unwanted byproducts and simplifying purification []. Secondly, the high regioselectivity of the enzymes minimizes the production of the undesired Isosorbide-5-acetate isomer, streamlining downstream processing [, ]. Lastly, the use of immobilized enzymes allows for their recovery and reuse, contributing to a more sustainable and cost-effective process [].
Q3: Can you elaborate on the scalability of the enzymatic synthesis of Isosorbide-2-acetate and its implications for industrial applications?
A3: The research demonstrates the successful scaling up of the enzymatic synthesis of Isosorbide-2-acetate to a kilogram scale []. This scalability is a significant finding, indicating the potential of this enzymatic method for industrial production. The process maintains high yields (∼92%) and excellent regioselectivity (>99.5% d.e.) even at larger scales, highlighting its practicality for manufacturing Isosorbide-2-acetate as a key intermediate for pharmaceuticals like Isosorbide-5-mononitrate []. This scalability opens avenues for more efficient and sustainable production of this important pharmaceutical compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
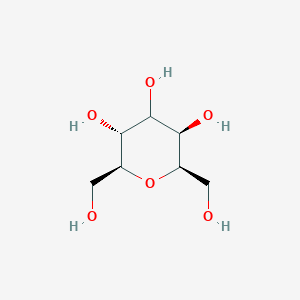
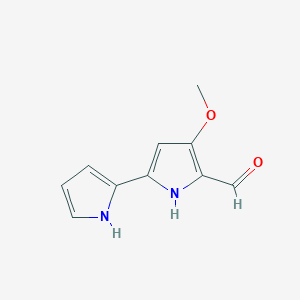


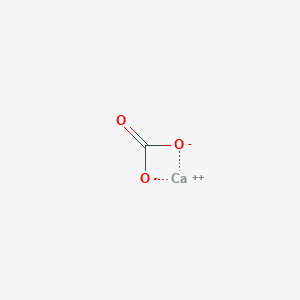
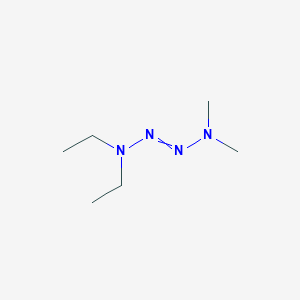
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)


